

3-bromo-N-butylbenzamide CAS number and supplier

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Compound of Interest

Compound Name: 3-bromo-N-butylbenzamide

Cat. No.: B1332818

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Technical Guide: 3-bromo-N-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-bromo-N-butylbenzamide** (CAS Number: 35390-07-9), a chemical intermediate with potential applications in organic synthesis and drug discovery.

Chemical Identification and Properties

CAS Number: 35390-07-9 [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Molecular Formula: C₁₁H₁₄BrNO [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Molecular Weight: 256.14 g/mol [\[1\]](#)[\[2\]](#)

While specific experimental data for **3-bromo-N-butylbenzamide** is limited, the following table summarizes its basic chemical properties.

Property	Value	Source
CAS Number	35390-07-9	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₁₁ H ₁₄ BrNO	[1] [2] [4] [5]
Molecular Weight	256.14 g/mol	[1] [2]

Suppliers

3-bromo-N-butylbenzamide is available from various chemical suppliers, including:

- Aaron Chemicals[2]
- Santa Cruz Biotechnology[1]
- SynQuest Laboratories, Inc.[5]
- Zibo Hangyu Biotechnology Development Co., Ltd[7]
- weifang yangxu group co.,ltd[4]

Synthesis and Experimental Protocols

There is no detailed, publicly available experimental protocol specifically for the synthesis of **3-bromo-N-butylbenzamide**. However, a plausible and standard two-step synthesis can be derived from established methods for the preparation of its precursors and the formation of analogous benzamides. The proposed synthesis involves the conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride, followed by amidation with n-butylamine.

Step 1: Synthesis of 3-bromobenzoyl chloride from 3-bromobenzoic acid

This procedure is adapted from the standard conversion of carboxylic acids to acyl chlorides using thionyl chloride.[8]

Materials:

- 3-bromobenzoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous toluene or dichloromethane (optional, as solvent)
- Dry glassware
- Magnetic stirrer and stir bar

- Heating mantle
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Vacuum distillation apparatus

Procedure:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.
- Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like anhydrous toluene can be used, or the reaction can be performed neat.
- Gently heat the mixture to reflux (approximately 79°C for thionyl chloride).
- Continue refluxing for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation at atmospheric pressure.
- Purify the crude 3-bromobenzoyl chloride by vacuum distillation. Collect the fraction boiling at 74-75 °C at 0.5 mmHg.[8][9]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water.

Step 2: Synthesis of **3-bromo-N-butylbenzamide** from 3-bromobenzoyl chloride

This amidation reaction is a standard procedure for the synthesis of amides from acyl chlorides.

Materials:

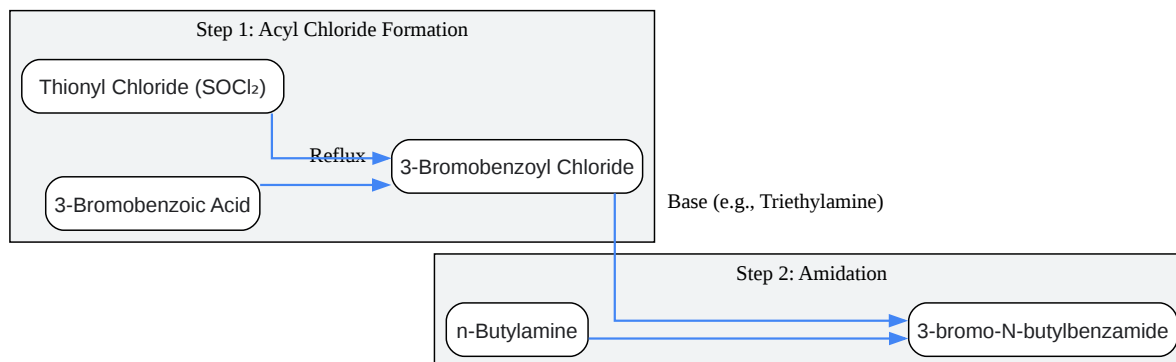
- 3-bromobenzoyl chloride
- n-butylamine

- Anhydrous dichloromethane or other inert solvent
- Triethylamine or pyridine (as a base)
- Dry glassware
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

Procedure:

- Dissolve n-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane in a dry round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Dissolve 3-bromobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled amine solution via a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-bromo-N-butylbenzamide**.
- The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow



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Caption: Synthesis workflow for **3-bromo-N-butylbenzamide**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **3-bromo-N-butylbenzamide**. Its primary role appears to be that of a chemical intermediate. Compounds with the bromobenzamide scaffold are utilized as building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1] The bromo- and amide- functionalities allow for a variety of chemical modifications, such as cross-coupling reactions.[1]

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a properly equipped laboratory, with all necessary safety precautions in place.

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